(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine-2,4-dione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, altering their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, (5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which might enhance its binding affinity to biological targets.
Properties
IUPAC Name |
(5E)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4S/c1-4-5-17-14(18)12(22-15(17)19)8-9-6-10(16)13(21-3)11(7-9)20-2/h4,6-8H,1,5H2,2-3H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKLOTWPWODMCF-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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